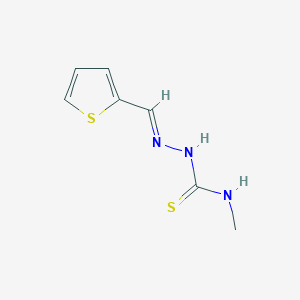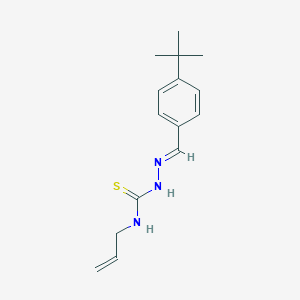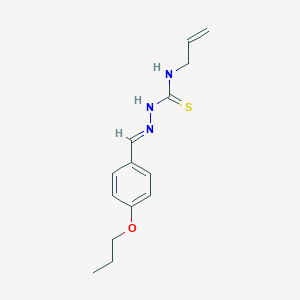![molecular formula C14H11N3O5 B255288 2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(2-hydroxy-4-nitrophenyl)-2-(3-nitrophenyl) hydrazinecarboxamide and is commonly abbreviated as HNPC.
Wirkmechanismus
HNPC exerts its anti-cancer and anti-inflammatory effects through the inhibition of the NF-κB pathway. The NF-κB pathway is a signaling pathway that is involved in the regulation of various cellular processes, including inflammation and cell survival. HNPC inhibits the activation of NF-κB, thereby preventing the expression of genes that are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
HNPC has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. HNPC has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, HNPC has been shown to possess anti-inflammatory properties and can be used to treat various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HNPC in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in various cellular processes. This makes HNPC a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of using HNPC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on HNPC. One potential direction is the development of more efficient synthesis methods for HNPC. Another potential direction is the investigation of the potential of HNPC as a chemotherapeutic agent for various types of cancer. In addition, further research is needed to fully understand the mechanism of action of HNPC and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid or HNPC is a chemical compound that has potential applications in various fields, including medicine. HNPC exhibits anti-cancer and anti-inflammatory properties, and its mechanism of action involves the inhibition of the NF-κB pathway. While there are limitations to using HNPC in lab experiments, there are several future directions for research on this compound, including the development of more efficient synthesis methods and the investigation of its potential as a chemotherapeutic agent.
Synthesemethoden
The synthesis of HNPC involves the condensation of 2-hydroxy-4-nitrobenzaldehyde and 3-nitrobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with 2-bromo-benzoic acid to yield HNPC.
Wissenschaftliche Forschungsanwendungen
HNPC has been extensively studied for its potential applications in the field of medicine. Studies have shown that HNPC exhibits anti-cancer properties and can be used as a potential chemotherapeutic agent. HNPC has also been shown to possess anti-inflammatory properties and can be used to treat various inflammatory diseases.
Eigenschaften
Produktname |
2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid |
|---|---|
Molekularformel |
C14H11N3O5 |
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O5/c18-13-6-5-9(7-12(13)17(21)22)8-15-16-11-4-2-1-3-10(11)14(19)20/h1-8,15-16H,(H,19,20)/b9-8- |
InChI-Schlüssel |
SWHNKMTUPLWEBB-HJWRWDBZSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)O)NN/C=C\2/C=CC(=O)C(=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NNC=C2C=CC(=O)C(=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NNC=C2C=CC(=O)C(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)


![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)

![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)


![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)